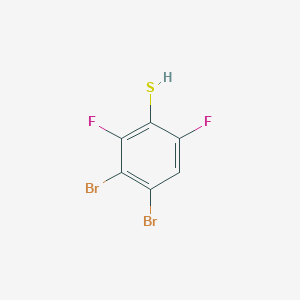

3,4-Dibromo-2,6-difluorothiophenol

CAS No.: 1804939-13-6

Cat. No.: VC2969191

Molecular Formula: C6H2Br2F2S

Molecular Weight: 303.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804939-13-6 |

|---|---|

| Molecular Formula | C6H2Br2F2S |

| Molecular Weight | 303.95 g/mol |

| IUPAC Name | 3,4-dibromo-2,6-difluorobenzenethiol |

| Standard InChI | InChI=1S/C6H2Br2F2S/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H |

| Standard InChI Key | BMGJARRRTNBHSR-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Br)Br)F)S)F |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)Br)F)S)F |

Introduction

3,4-Dibromo-2,6-difluorothiophenol is a halogenated thiophenol compound characterized by the presence of bromine and fluorine atoms on the thiophene ring. Its molecular formula is C₆H₂Br₂F₂S, and it has a molecular weight of approximately 303.95 g/mol . This compound is used in various fields, including medical research, environmental research, and industrial research, due to its unique chemical properties.

Synthesis Methods

The synthesis of 3,4-Dibromo-2,6-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 2,6-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 4 positions.

Chemical Reactions

3,4-Dibromo-2,6-difluorothiophenol undergoes various types of chemical reactions:

-

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

-

Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

-

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Applications in Research

3,4-Dibromo-2,6-difluorothiophenol has diverse applications in scientific research:

-

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

-

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

-

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

-

Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Biological Activity

The biological activity of 3,4-Dibromo-2,6-difluorothiophenol is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with proteins, enzymes, and receptors. These interactions can lead to the modulation of enzymatic activities and signal transduction pathways.

Comparison with Similar Compounds

3,4-Dibromo-2,6-difluorothiophenol is unique compared to other halogenated thiophenols due to the specific positioning of bromine and fluorine atoms on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research applications.

| Compound | Description |

|---|---|

| 3,4-Dibromothiophene | Similar in structure but lacks fluorine atoms. |

| 2,5-Dibromo-3,4-difluorothiophene | Another halogenated thiophene with bromine and fluorine atoms at different positions. |

| 1,4-Dibromotetrafluorobenzene | A related compound with a benzene ring instead of a thiophene ring. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume